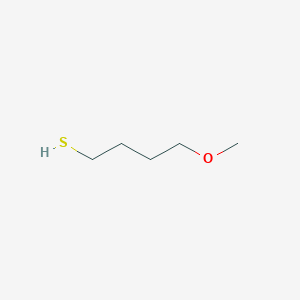
2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the overall yield of the reaction .Molecular Structure Analysis
This involves determining the 3D structure of the molecule, often using techniques like X-ray crystallography or NMR spectroscopy. The analysis would include bond lengths and angles, the presence of any stereochemistry, and other structural features .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions .Physical and Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- The reactivity of bromomethylpyranone with bisnucleophiles, including thiourea and phenylhydrazine, has been studied, leading to the synthesis of various heterocyclic compounds, potentially including derivatives similar to the queried compound (Ghosh, Karak, & Chakravarty, 2005).
- A study focused on the synthesis of heterocyclic compounds bearing a sulfonamide moiety showed antimicrobial properties. This research could be related to the application of sulfonamide derivatives for antimicrobial uses (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Antimicrobial and Antifungal Evaluation
- Novel acetamide derivatives have been synthesized and evaluated for their antimicrobial and hemolytic activity. This includes the study of their structure-activity relationship and potential as antimicrobial agents (Gul et al., 2017).
Anti-inflammatory and Analgesic Activities
- Research on the design and synthesis of heterocyclic acetamide derivatives demonstrated potential analgesic, anti-inflammatory, and antimicrobial activities, indicating the therapeutic potential of such compounds in medical treatment (Nayak et al., 2014).
Anticancer and Antiviral Activities
- The synthesis and evaluation of 2-pyrazoline-substituted 4-thiazolidinones for their anticancer and antiviral activities have been documented, offering insights into the potential application of similar compounds in treating cancer and viral infections (Havrylyuk, Zimenkovsky, Vasylenko, & Lesyk, 2013).
Catalytic Applications
- A study on the nickel-catalyzed formal aminocarbonylation of secondary benzyl chlorides with isocyanides to yield α-substituted phenylacetamides underscores the significance of such compounds in synthetic chemistry, highlighting the wide functional group tolerance under mild conditions (Wang et al., 2020).
Mécanisme D'action
Target of Action
Similar compounds, such as pyrazoline derivatives, have been reported to interact withacetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
It is suggested that similar compounds may exert their effects by interacting with their targets and causing changes at the molecular level . For instance, some compounds can inhibit the activity of AchE, affecting normal nerve pulse transmission and leading to behavioral changes .
Biochemical Pathways
The compound may affect several biochemical pathways. One of the key pathways involves the production of reactive oxygen species (ROS) . These compounds can increase dramatically under cellular damage, and their overexpression has been linked to disease development . The compound may also affect the lipid peroxidation process, leading to the formation of malondialdehyde (MDA), a common biomarker for cellular oxidative injury .
Result of Action
Similar compounds have been reported to exhibit various biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[4-(4-bromophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O2S/c19-13-6-8-15(9-7-13)22-11-10-20-17(18(22)24)25-12-16(23)21-14-4-2-1-3-5-14/h1-11H,12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNZOWXHJCTHMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-Cyclopentyl-4,7-dimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2928083.png)

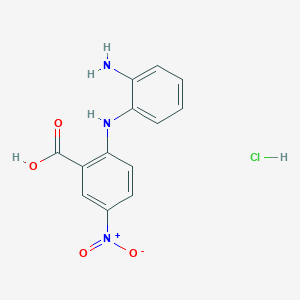
![4-(N-benzyl-N-methylsulfamoyl)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2928087.png)
![(E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2928089.png)

![N-Methyl-N-[2-[(2-morpholin-4-ylphenyl)methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2928092.png)
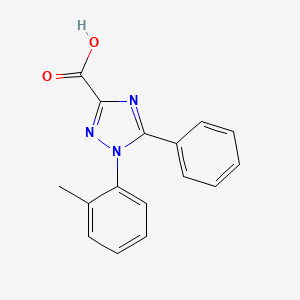
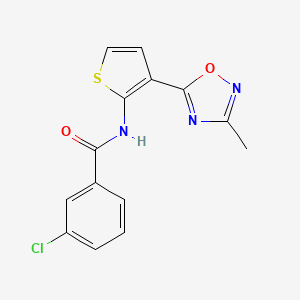
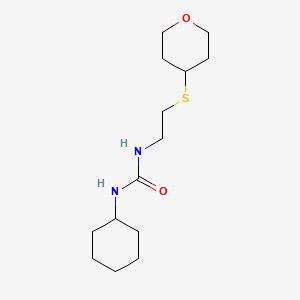

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2928099.png)

